molecular formula C10H12O2 B8808269 Propanal, 2-(phenylmethoxy)- CAS No. 53346-05-7

Propanal, 2-(phenylmethoxy)-

Cat. No.: B8808269
CAS No.: 53346-05-7
M. Wt: 164.20 g/mol
InChI Key: LRRGYHJHSLSATF-UHFFFAOYSA-N
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Description

Propanal, 2-(phenylmethoxy)- is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propanal, 2-(phenylmethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanal, 2-(phenylmethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53346-05-7

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-phenylmethoxypropanal

InChI

InChI=1S/C10H12O2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3

InChI Key

LRRGYHJHSLSATF-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)OCC1=CC=CC=C1

Origin of Product

United States

Significance and Role As a Chiral Building Block in Contemporary Organic Synthesis

The primary significance of Propanal, 2-(phenylmethoxy)- lies in its role as a chiral building block. tcichemicals.comtcichemicals.com In organic synthesis, chiral building blocks are enantiomerically enriched compounds that are incorporated into a larger molecule, transferring their stereochemical information to the final product. Propanal, 2-(phenylmethoxy)- is particularly effective in this capacity because it can be readily prepared in high optical purity from inexpensive, commercially available starting materials such as ethyl (S)-lactate. orgsyn.org The synthesis typically involves the O-benzylation of the lactate (B86563) ester, followed by reduction of the ester to the corresponding aldehyde. orgsyn.org

Its application spans the synthesis of a diverse range of complex molecules, most notably in the pharmaceutical industry. A prominent example is its use as a key intermediate in the synthesis of Posaconazole, a potent triazole antifungal agent. The aldehyde is also utilized in various stereoselective reactions, including:

Horner-Wadsworth-Emmons reactions to produce chiral allylic ethers. orgsyn.org

Aldol (B89426) reactions , where it reacts with enolates or their equivalents to create new stereocenters with predictable diastereoselectivity. researchgate.net

Multicomponent coupling reactions , which allow for the rapid assembly of complex structures. For instance, it has been used in reactions with vinylzinc reagents to generate trisubstituted allylic alcohols with high diastereoselectivity, which are valuable precursors for natural product synthesis. nih.gov

The benzyl (B1604629) ether group is a crucial feature, serving as a robust protecting group for the hydroxyl function that is stable to a wide range of reaction conditions but can be readily removed via hydrogenolysis when desired. frontiersin.org This combination of a reactive aldehyde, a controlling stereocenter, and a reliable protecting group makes (S)-2-(benzyloxy)propanal a versatile and powerful tool for asymmetric synthesis.

Historical Context of Its Utilization in Complex Molecular Architecture Construction

The utility of Propanal, 2-(phenylmethoxy)- and its precursors in synthesis is not a recent development. The compound has been an attractive target and tool for synthetic chemists for a considerable time, leading to the development of numerous synthetic approaches to access it. orgsyn.org Its value was recognized early on due to the prevalence of the α-alkoxy aldehyde motif in many natural products and biologically active molecules.

Initial synthetic strategies focused on establishing reliable methods for its preparation with high enantiomeric purity. Methods starting from ethyl (S)-lactate, involving benzylation with reagents like benzyl (B1604629) bromide in the presence of silver(I) oxide or via benzyl trichloroacetimidate, became common. orgsyn.org The subsequent reduction of the resulting ethyl (S)-2-(benzyloxy)propanoate to the aldehyde was a critical step, often accomplished using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures to avoid over-reduction or racemization. koreascience.kr

Its application in the construction of complex molecular architectures is well-documented in the total synthesis of natural products. For example, the chiral fragment derived from its precursor, ethyl (S)-lactate, was employed in the enantioselective synthesis of the C20-C25 portion of the cytotoxic marine natural product, Amphidinolide B1. koreascience.kr Similarly, the related chiral building block (R)-1-benzyloxy-2-propanol is a key starting material for the synthesis of (R)-PMPA, the core of the antiviral drug Tenofovir. frontiersin.orgnih.gov These examples underscore the long-standing importance of the benzyloxy-propanal scaffold in building complex and medicinally relevant molecules.

Current Research Frontiers and Unaddressed Challenges in the Field

Enantioselective and Diastereoselective Synthesis Approaches

The stereocontrolled synthesis of "Propanal, 2-(phenylmethoxy)-" is paramount for its use in the construction of complex chiral molecules. Chemists have developed several sophisticated methods to control the stereochemistry at the C2 position.

Asymmetric Oxidation Strategies for Stereocontrolled Formation

Asymmetric oxidation represents a direct approach to introduce the chiral aldehyde functionality. One notable strategy involves the asymmetric epoxidation of an appropriate olefin, followed by a regioselective ring-opening. For instance, (S)-styrene oxide can be reacted with benzyl (B1604629) alcohol under Mitsunobu conditions to introduce the benzyloxy group. Subsequent chiral catalyst-mediated ring-opening of the epoxide yields (S)-2-(benzyloxy)propan-1-ol, which is then oxidized to the desired (S)-2-(benzyloxy)propanal. While effective, this method requires careful control of the epoxidation and ring-opening steps to ensure high enantiomeric excess. Other asymmetric oxidation methods, such as those employing camphorsulfonyl oxaziridines, have also been explored for the conversion of corresponding precursors to chiral aldehydes, often providing reasonable yields. iranchembook.ir

Chiral Pool Synthesis Utilizing Natural Product Precursors

The "chiral pool" provides a cost-effective and efficient route to enantiomerically pure compounds by utilizing readily available natural products. researchgate.netrsc.org For the synthesis of "Propanal, 2-(phenylmethoxy)-", (S)-ethyl lactate (B86563) is a commonly employed and inexpensive starting material. orgsyn.orgpublish.csiro.au The synthesis typically involves the O-benzylation of the α-hydroxy ester to form ethyl (S)-2-(benzyloxy)propionate. orgsyn.org This benzylation can be achieved using various methods, including benzyl bromide with silver(I) oxide or sodium hydride, though the latter has been reported to sometimes lead to racemization. orgsyn.org An alternative benzylation method utilizes O-benzyl-2,2,2-trichloroacetimidate. orgsyn.org The resulting ester is then reduced to the corresponding aldehyde. This approach leverages the inherent chirality of the natural precursor to establish the stereocenter in the final product. Similarly, amino acids like L-phenylalanine and serine derivatives serve as versatile chiral starting materials for the synthesis of complex molecules, including those that could be precursors to "Propanal, 2-(phenylmethoxy)-". ub.eduarkat-usa.orgsigmaaldrich.com

Chiral Auxiliary-Mediated Syntheses for Inducing Stereospecificity

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily attached to a substrate to direct a chemical transformation with high stereoselectivity. wordpress.comwikipedia.org Evans-type oxazolidinone auxiliaries are widely used for this purpose. nih.govrenyi.hunih.gov For instance, an achiral propionyl group can be attached to an Evans auxiliary. Subsequent deprotonation with a base like lithium diisopropylamide (LDA) followed by reaction with an electrophile, such as benzyl bromide, leads to a highly diastereoselective alkylation. mdpi.org The chiral auxiliary then directs the stereochemistry of the newly formed chiral center. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org This methodology has been successfully applied in the synthesis of various natural products and complex molecules where stereocontrol is critical. pwr.edu.pl

Precursor-Based Transformations to Access the Aldehyde Functionality

The final step in many synthetic routes to "Propanal, 2-(phenylmethoxy)-" involves the transformation of a suitable precursor into the aldehyde. The choice of precursor and the method of transformation are critical to avoid side reactions and preserve the stereochemical integrity of the molecule.

Oxidation of Corresponding Alcohols (e.g., Swern Oxidation from (S)-2-(benzyloxy)propan-1-ol)

The oxidation of the primary alcohol, (S)-2-(benzyloxy)propan-1-ol, is a common and effective method for preparing (S)-2-(benzyloxy)propanal. scbt.com The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, is a widely applied and mild method for this transformation, known for its high yields and tolerance of various functional groups. thieme-connect.detcichemicals.comacs.org A key advantage of the Swern oxidation is that it is performed at low temperatures (typically -78 to -50 °C), which helps to minimize side reactions such as racemization. thieme-connect.de While triethylamine (B128534) is commonly used as the base in the final step, employing a bulkier base like N,N-diisopropylethylamine can further suppress potential racemization of the α-chiral aldehyde. thieme-connect.de Other DMSO-based oxidation protocols can also be employed. uni-mainz.de

Chemoselective Reduction of Nitriles and Esters to Propanal, 2-(phenylmethoxy)-

The chemoselective reduction of carboxylic acid derivatives, such as esters and nitriles, offers another pathway to "Propanal, 2-(phenylmethoxy)-". The reduction of ethyl (S)-2-(benzyloxy)propionate to the corresponding aldehyde can be achieved using reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. google.com This method is advantageous as it directly converts the ester, a common intermediate from chiral pool synthesis, to the target aldehyde. It is crucial to control the reaction conditions, particularly the temperature, to prevent over-reduction to the alcohol. The chemoselective reduction of nitriles is also a viable strategy, although less commonly reported for this specific compound. Generally, such reductions require careful selection of reagents to avoid the formation of amines as byproducts. unirioja.es

Catalytic Methods for Stereocontrolled Preparation

The preparation of enantiomerically enriched Propanal, 2-(phenylmethoxy)- and related α-alkoxy aldehydes can be achieved through various catalytic methods. These approaches aim to control the formation of the stereocenter at the α-position of the aldehyde, leading to the desired enantiomer with high selectivity.

Transition metal catalysis provides a diverse toolkit for the enantioselective α-functionalization of carbonyl compounds. While direct catalytic α-benzyloxylation of propanal remains a challenging transformation, related transition metal-catalyzed processes, such as asymmetric hydrogenation and cross-coupling reactions, have been extensively studied and can be conceptually applied to the synthesis of chiral α-alkoxy aldehydes.

Recent advancements have focused on the development of chiral ligands that can effectively complex with a transition metal, creating a chiral environment that directs the stereochemical outcome of the reaction. For instance, ruthenium complexes with chiral ligands have been successfully employed in the asymmetric transfer hydrogenation of α-keto esters, which are precursors to chiral α-hydroxy esters, key intermediates for α-alkoxy acids and aldehydes. irb.hr In a study on the synthesis of chiral 3-aryl-3-hydroxypropanoic esters, Ru(II) complexes with chiral ligands demonstrated high enantioselectivity. irb.hr Although not a direct synthesis of the target aldehyde, this highlights the potential of such catalytic systems.

Palladium-catalyzed asymmetric allylic alkylation of amides has also been explored to generate quaternary carbon centers, showcasing the ability of transition metal catalysts to control stereochemistry at the α-position of carbonyl derivatives. mdpi.com Furthermore, the development of palladium catalysts with chiral dialkyl bisphosphine ligands has enabled the enantioselective α-arylation of γ-lactams, demonstrating the robustness of these catalytic systems under basic conditions and at high temperatures. mdpi.com

The following table summarizes representative examples of transition metal-catalyzed enantioselective transformations that are relevant to the synthesis of chiral α-functionalized carbonyl compounds.

Catalyst SystemSubstrate TypeProduct TypeYield (%)ee (%)Reference
Ru(II)/Mesitylene/L24-(Benzyloxy)benzaldehydeEthyl (S)-3-(4-(benzyloxy)phenyl)-3-hydroxypropanoate82>99 irb.hr
Ru(II)/Mesitylene/L26-(Benzyloxy)-2-naphthaldehydeEthyl (S)-3-(6-(benzyloxy)naphthalen-2-yl)-3-hydroxypropanoate8998 irb.hr
Ru(II)/Mesitylene/L24'-(Benzyloxy)-[1,1'-biphenyl]-4-carbaldehydeEthyl (S)-3-(4'-(benzyloxy)-[1,1'-biphenyl]-4-yl)-3-hydroxypropanoate8099 irb.hr
Pd/ (S,S)-L63-Aryl-2-piperidinonesα-Allylated-3-aryl-2-piperidinones9580 mdpi.com

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, utilizing small organic molecules as catalysts. Proline and its derivatives are among the most well-studied organocatalysts, capable of activating carbonyl compounds through the formation of enamine or iminium ion intermediates. wikipedia.orglongdom.org

The direct asymmetric α-benzyloxylation of aldehydes using organocatalysts is a desirable but challenging reaction. Research has often focused on related transformations such as α-aminoxylation. Studies using density functional theory on proline-catalyzed α-aminoxylation reactions have shown that the reaction proceeds through a nucleophilic attack of a proline enamine on the oxygen of a nitrosobenzene, with a proton transfer from the carboxylic acid group of proline stabilizing the transition state. nih.gov This mechanistic understanding is crucial for the rational design of catalysts for related α-oxyfunctionalization reactions.

A synthetic route to (S)-2-(Benzyloxy)propanal has been reported involving the Swern oxidation of (S)-2-(benzyloxy)propan-1-ol, which in turn can be prepared via the ring-opening of a chiral epoxide. While this is not a direct catalytic α-functionalization of propanal, it represents a valid stereospecific synthesis.

Proline-catalyzed intermolecular aldol (B89426) reactions have been extensively studied and demonstrate the power of organocatalysis in creating new stereocenters. For example, the reaction between acetone (B3395972) and various aldehydes can be catalyzed by proline with high enantioselectivity. wikipedia.org These methodologies, while not directly yielding the target compound, establish the principles of enamine catalysis that could be adapted for α-benzyloxylation.

The following table presents data from relevant organocatalytic reactions, illustrating the potential for chiral induction in the functionalization of aldehydes.

CatalystDonorAcceptorProduct TypeYield (%)ee (%)Reference
L-Proline3-Methoxy propanalAzodicarboxylateα-Aminated aldehyde-- researchgate.net
(S)-4-Benzyl-2,2-dimethylimidazolidin-5-one • TFA4-Benzyloxy-but-2-enal1-Methyl-1H-pyrrole(S)-4-Benzyloxy-3-(1-methyl-1H-pyrrol-2-yl)-butanol-- wikipedia.org
Vanadyl complex V(O)-13-Methylstyrene1-Benzyl-3-hydroxy-1,3-dihydro-quinazolin-4-one(R)-Cross-coupling product5977 mdpi.com
Vanadyl complex V(O)-23-Bromostyrene1-Benzyl-3-hydroxy-1,3-dihydro-quinazolin-4-one(S)-Cross-coupling product4574 mdpi.com

Nucleophilic Additions to the Aldehyde Moiety with Stereochemical Control

The aldehyde functional group in 2-(benzyloxy)propanal is a key site for nucleophilic attack. The chiral center at the C2 position, bearing a benzyloxy group, exerts significant stereochemical influence on the outcome of these addition reactions. This control is crucial for the synthesis of specific stereoisomers of more complex molecules.

The addition of organometallic reagents to 2-(benzyloxy)propanal often proceeds with a high degree of diastereoselectivity. globalauthorid.comacs.org This is particularly evident in reactions with allenylstannanes. globalauthorid.comacs.orgacs.org The stereochemical outcome of these additions is influenced by the choice of Lewis acid promoter and the chirality of both the aldehyde and the allenylstannane. wiley.comresearchgate.netcapes.gov.br

For instance, the reaction of (S)-2-(benzyloxy)propanal with enantioenriched allenylstannanes can be highly diastereoselective. globalauthorid.comacs.orgacs.org The use of Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or magnesium bromide (MgBr₂) can direct the stereochemical course of the reaction. wiley.com The inherent chirality of the aldehyde and the organometallic reagent can either work in concert ("matched pair") to enhance diastereoselectivity or in opposition ("mismatched pair"), leading to lower selectivity. wiley.com The Felkin-Anh model is often used to predict the major diastereomer formed in these reactions, where the nucleophile attacks the carbonyl carbon from the least sterically hindered face. wikipedia.org

Table 1: Diastereoselective Addition of Allenylstannanes to (S)-2-(benzyloxy)propanal

Allenylstannane Lewis Acid Major Product Diastereomer Reference
Enantioenriched BF₃·OEt₂ High Diastereoselectivity globalauthorid.comacs.orgacs.org

Asymmetric aldol reactions are powerful carbon-carbon bond-forming reactions, and 2-(benzyloxy)propanal is a valuable substrate in this context. nih.govorganic-chemistry.org These reactions allow for the construction of β-hydroxy aldehydes with control over the newly formed stereocenters. nih.govrsc.org The stereoselectivity of these reactions can be controlled by using chiral auxiliaries, chiral catalysts, or by substrate control where the existing stereocenter in 2-(benzyloxy)propanal directs the approach of the enolate. wikipedia.orgnih.gov

For example, titanium enolates derived from esters have been used in highly diastereoselective syn- and anti-aldol reactions with aldehydes like 3-(benzyloxy)propanal, a close structural analog. nih.gov While direct examples with 2-(benzyloxy)propanal are specific, the principles of achieving high diastereoselectivity (dr) through the use of chiral auxiliaries like oxazolidinones are well-established. nih.gov The choice of Lewis acid, such as dibutylboryl triflate, and base is critical in controlling the geometry of the enolate and, consequently, the stereochemical outcome of the aldol addition. nih.govmsu.edu

Solvent and temperature also play a significant role in the diastereoselectivity of aldol reactions. researchgate.net For instance, the reaction of a lithium enolate with 2-phenylpropanal (B145474) showed that the solvent (THF vs. n-hexane) could influence whether the reaction is controlled by enthalpy or entropy. researchgate.net

Table 2: Factors Influencing Asymmetric Aldol Reactions

Factor Influence on Stereoselectivity Example Reference
Chiral Auxiliary Directs the facial approach of the enolate Oxazolidinones nih.gov
Lewis Acid Controls enolate geometry and activates the aldehyde Dibutylboryl triflate nih.gov
Solvent Can alter the transition state energetics THF vs. n-hexane researchgate.net

Formation of Nitrogen-Containing Derivatives

The aldehyde group of 2-(benzyloxy)propanal readily undergoes condensation reactions with nitrogen-based nucleophiles to form a variety of derivatives, which can serve as intermediates for the synthesis of more complex nitrogen-containing compounds.

2-(Benzyloxy)propanal reacts with primary amines to form imines (also known as Schiff bases) and with hydrazines to yield hydrazones. organic-chemistry.orgepstem.netijirset.comthieme-connect.deresearchgate.net These condensation reactions typically involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule. operachem.comunizin.org The formation of imines can be catalyzed by acids or proceed under neutral or basic conditions, sometimes with the aid of dehydrating agents like molecular sieves to drive the equilibrium towards the product. operachem.combeilstein-journals.org

The resulting imines and hydrazones are valuable synthetic intermediates. For example, chiral N-tert-butanesulfinyl imines derived from aldehydes can undergo diastereoselective additions with organometallic reagents to produce chiral amines. beilstein-journals.orgnih.govresearchgate.net Similarly, hydrazones can be further functionalized or used in reactions like the Shapiro reaction. researchgate.net

Table 3: Conditions for Imine and Hydrazone Formation

Reagent Product Typical Conditions Reference
Primary Amine Imine Mildly acidic pH, removal of water operachem.commasterorganicchemistry.com
Hydrazine Hydrazone Reflux in ethanol (B145695) epstem.net

The reactivity of 2-(benzyloxy)propanal extends to its participation in cyclization reactions to form various heterocyclic systems. For instance, aldehydes can react with certain amines or ammonia (B1221849) derivatives to form cyclic trimers like hexahydrotriazines.

Furthermore, aldehydes are key components in the synthesis of 1,2,4-trioxanes, a class of compounds known for their antimalarial activity. ucl.ac.ukmdpi.com The synthesis often involves the acid-catalyzed reaction of an aldehyde with a β-hydroperoxy alcohol or the mercury(II)-mediated cyclization of allylic hemiperoxyacetals, which are formed from the addition of allylic hydroperoxides to aldehydes. ucl.ac.uk While direct synthesis of a trioxane (B8601419) from 2-(benzyloxy)propanal is specifically documented in broader synthetic schemes, the general methodology is applicable. lookchem.comgoogle.comgoogle.com

Table 4: Heterocyclic Synthesis from Aldehydes

Heterocycle General Synthetic Approach Key Reagents Reference
Hexahydrotriazine Cyclotrimerization of imines formed from aldehydes and amines Aldehyde, Amine/Ammonia -
1,2,4-Trioxane Mercury(II)-mediated cyclization of allylic hemiperoxyacetals Aldehyde, Allylic hydroperoxide, Mercury(II) salt ucl.ac.uk

Transformations Involving the Benzyloxy Protective Group

The benzyloxy group in 2-(phenylmethoxy)-propanal serves as a protective group for the hydroxyl function. commonorganicchemistry.comorganic-chemistry.org Its stability under a range of conditions, coupled with the various methods available for its removal, makes it a versatile choice in multi-step synthesis.

The most common method for the deprotection of a benzyl ether is catalytic hydrogenolysis. commonorganicchemistry.comorganic-chemistry.org This is typically achieved using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate. commonorganicchemistry.com This method is generally clean and efficient.

Table 5: Common Deprotection Methods for Benzyl Ethers

Method Reagents Advantages Reference
Catalytic Hydrogenolysis H₂, Pd/C Mild, high-yielding commonorganicchemistry.comorganic-chemistry.org
Hydrogen Transfer Formic acid, Pd/C Avoids use of H₂ gas organic-chemistry.org
Strong Acid Cleavage BCl₃, cation scavenger Chemoselective for aryl benzyl ethers organic-chemistry.org

Cascade and Multicomponent Reactions Incorporating Propanal, 2-(phenylmethoxy)- as a Key Synthon

The strategic use of Propanal, 2-(phenylmethoxy)-, also known as 2-(benzyloxy)propanal, as a chiral building block extends to its application in cascade and multicomponent reactions. These sophisticated transformations, which enable the formation of multiple chemical bonds in a single synthetic operation, are highly valued for their efficiency and atom economy in constructing complex molecular architectures. The inherent stereochemistry and functional handles of Propanal, 2-(phenylmethoxy)- make it a valuable synthon for directing the stereochemical outcome of these complex processes.

Research has demonstrated the utility of (S)-2-(benzyloxy)propanal in one-pot multicomponent coupling reactions for the synthesis of diastereo- and enantioenriched (Z)-trisubstituted allylic alcohols. In these reactions, a vinylzinc reagent, generated in situ, undergoes addition to the aldehyde. The benzyloxy group at the C2 position of the propanal backbone plays a crucial role in directing the stereochemical course of the addition, leading to high facial selectivity. This chelation control, where the Lewis acidic zinc coordinates to both the carbonyl oxygen and the benzyloxy oxygen, favors the formation of specific diastereomers. For instance, additions to (S)-2-(benzyloxy)propanal have been shown to proceed with high diastereoselectivity (≥17:1 dr), affording the corresponding allylic alcohols in moderate yields. nih.gov

A notable application of Propanal, 2-(phenylmethoxy)- in cascade reactions is demonstrated in the concise formal synthesis of the C17–C27 southern hemisphere of the potent anti-cancer natural product, bryostatin. acs.org In this synthetic route, (R)-2-(benzyloxy)propanal serves as a key starting material. The synthesis features a novel cascade sequence involving an acetonide rearrangement and glycal formation, highlighting the aldehyde's role in setting up the stereochemistry for subsequent complex transformations. acs.org

Furthermore, the principles of multicomponent reactions can be extended to include related aldehyde structures, showcasing the potential of this synthetic strategy. For example, titanocene(III)-catalyzed three-component reactions have been developed, coupling secondary amides, aliphatic aldehydes, and electrophilic alkenes. sci-hub.se While this specific study used propanal and 2-(benzyloxy)acetaldehyde, the methodology illustrates a powerful approach for the one-pot formation of both C-N and C-C bonds. The condensation of the amide and aldehyde, followed by a radical coupling with an alkene, leads to the efficient synthesis of γ-amido acid derivatives and ketones. sci-hub.se The adaptability of this method suggests that Propanal, 2-(phenylmethoxy)- could be a viable substrate, offering an additional stereocenter to influence the reaction's outcome.

The following tables summarize key findings from research utilizing Propanal, 2-(phenylmethoxy)- and related compounds in multicomponent and cascade reactions, illustrating the scope and efficiency of these transformations.

Table 1: One-Pot Multicomponent Synthesis of Allylic Alcohols Using (S)-2-(Benzyloxy)propanal nih.gov

This table presents the results of a one-pot multicomponent coupling reaction involving the addition of in situ generated vinylzinc reagents to (S)-2-(benzyloxy)propanal. The data highlights the yields and diastereomeric ratios (dr) achieved.

EntryVinylzinc Reagent Precursor (1-Bromo-1-alkyne)Yield (%)Diastereomeric Ratio (dr)
11-Bromo-1-hexyne5117:1
21-Bromo-1-octyne57>20:1

Table 2: Titanocene(III)-Catalyzed Three-Component Reaction with Aldehydes sci-hub.se

This table shows the yields for a three-component reaction of an amide, an aldehyde, and an electrophilic alkene. While Propanal, 2-(phenylmethoxy)- was not explicitly used, the data for propanal and a related benzyloxy-substituted aldehyde demonstrate the reaction's potential.

EntryAmideAldehydeElectrophilic AlkeneProduct Yield (%)
1N-Methyl-p-toluenesulfonamidePropanalEthyl acrylate67
2N-Methyl-p-toluenesulfonamide2-(Benzyloxy)acetaldehydeEthyl acrylate94
3N-Benzyl-p-toluenesulfonamidePropanalEthyl acrylate71
4N-Benzyl-p-toluenesulfonamide2-(Benzyloxy)acetaldehydeEthyl acrylate85

Applications of Propanal, 2 Phenylmethoxy in Advanced Organic Synthesis

Strategic Use as a Chiral Building Block in Natural Product Total Synthesis.researchgate.net

The enantiomerically pure forms of Propanal, 2-(phenylmethoxy)-, particularly the (S)-isomer, are highly sought after for their application in the total synthesis of natural products. orgsyn.orgresearchgate.net The aldehyde functionality provides a reactive handle for a variety of carbon-carbon bond-forming reactions, while the adjacent stereocenter, shielded by a bulky benzyloxy group, effectively directs the stereochemical outcome of these transformations.

Enantioselective Construction of Remote Stereocenters

A significant challenge in organic synthesis is the control of stereochemistry at positions remote from existing chiral centers. Propanal, 2-(phenylmethoxy)- has proven to be an effective tool in addressing this challenge. For instance, in the synthesis of grayanane natural products, (R)-2-(benzyloxy)propionaldehyde was utilized to set a key stereocenter which ultimately directed the formation of other stereocenters within the complex polycyclic framework. beilstein-journals.org The inherent chirality of the aldehyde allows for diastereoselective additions, propagating the stereochemical information throughout the synthetic sequence.

Elaboration into Complex Polycyclic Systems

The structural features of Propanal, 2-(phenylmethoxy)- make it an ideal precursor for the construction of complex polycyclic systems. Its application in an inverse electron-demand Diels-Alder reaction has been demonstrated in the synthesis of the tetrahydropyran (B127337) core of herboxidiene, a natural product with potential antitumor activity. nih.gov In this synthesis, (S)-2-(benzyloxy)propanal reacted with a diene to furnish a dihydropyranone as a single diastereomer, which was then further elaborated into the target polycyclic structure. nih.gov

Utilization in Asymmetric Methodology Development

Beyond its direct use in total synthesis, Propanal, 2-(phenylmethoxy)- plays a vital role in the development and validation of new asymmetric synthetic methods.

Precursor for Chiral Auxiliaries and Ligands.orgsyn.org

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. Propanal, 2-(phenylmethoxy)- can be converted into various chiral auxiliaries. google.com For example, it can serve as a precursor to chiral amino alcohols, which are important ligands for asymmetric catalysis. The development of novel chiral auxiliaries and ligands is crucial for expanding the toolbox of asymmetric synthesis, enabling the efficient production of enantiomerically pure compounds. sfu.ca

Substrate for Exploring New Stereoselective Transformations.researchgate.net

The well-defined stereochemistry of Propanal, 2-(phenylmethoxy)- makes it an excellent substrate for testing the efficacy and selectivity of new stereoselective reactions. acs.org Researchers have used this aldehyde to study highly diastereoselective additions of enantioenriched allenylstannanes, providing insights into the facial selectivity of such transformations. acs.org Furthermore, it has been employed in diastereoselective [3+2] cycloaddition reactions for the asymmetric synthesis of tetrahydrofurans. capes.gov.br These studies are fundamental to the advancement of stereoselective transformations. researchgate.net

Intermediate in the Synthesis of Biologically Active Compounds

Propanal, 2-(phenylmethoxy)- serves as a key intermediate in the synthesis of various biologically active molecules, excluding their clinical trial and drug profile aspects. Current time information in Bangalore, IN. Its role as a versatile building block is evident in the synthesis of compounds with potential therapeutic applications. For example, it is a recognized intermediate in the synthesis of posaconazole, a triazole antifungal agent. The synthesis involves the condensation of (S)-2-(benzyloxy)propanal with formylhydrazine (B46547) as a key step.

Development of Novel Organic Reactions and Catalytic Cycles

The chemical compound Propanal, 2-(phenylmethoxy)-, also known as 2-(benzyloxy)propanal, serves as a pivotal chiral building block in the advancement of modern organic synthesis. Its inherent chirality and the presence of both an aldehyde and a bulky benzyloxy group make it an exceptional substrate for the development and validation of new stereoselective reactions and catalytic systems. Researchers have leveraged its unique structural features to design innovative synthetic methodologies, including stereoselective additions, multicomponent couplings, and complex cascade reactions, as well as to engineer novel biocatalytic pathways.

Probing Novel Stereoselective Addition Reactions

The development of new carbon-carbon bond-forming reactions that precisely control stereochemistry is a fundamental goal in organic synthesis. The chiral aldehyde, (S)-2-(benzyloxy)propanal, has been instrumental as a test substrate in the evolution of such methods. One notable area of development is in highly diastereoselective SE' additions. For instance, new methodologies involving the addition of enantioenriched allenylstannanes to (S)-2-(benzyloxy)propanal have been explored to establish their stereochemical outcomes. The reaction's success and high degree of diastereoselectivity validate the utility of the new transformation for creating complex acyclic structures with multiple stereocenters. acs.org

Another significant advancement lies in the development of one-pot multicomponent coupling methods. These reactions aim to combine multiple simple molecules in a single, efficient step to build complex products. (S)-2-(benzyloxy)propanal has been used as a key electrophile to test novel vinylzinc intermediates generated through a 1,2-metallate rearrangement/transmetallation sequence. nih.gov The predictable and high diastereoselectivity observed in these reactions, often favoring the anti-Felkin addition product even in cases that would typically follow Felkin-Ahn models, demonstrates the power of these newly developed methods for synthesizing trisubstituted allylic alcohols. nih.gov The data from these developmental studies showcases the utility of the new protocol.

Table 1: Diastereoselective Addition of Vinyl Groups to (S)-2-(benzyloxy)propanal using a Novel Multicomponent Coupling Protocol

EntryBorane Reagent (R₂BH)Yield (%)Diastereomeric Ratio (dr)
1Diethylborane75>15:1
2Dicyclohexylborane52>15:1

This table is based on data reported for the development of novel multicomponent coupling methods, illustrating the high diastereoselectivity achieved with (S)-2-(benzyloxy)propanal as the substrate. nih.gov

Designing Novel Cascade Reactions

Cascade reactions, which involve two or more sequential transformations in a single pot, represent a highly efficient strategy for rapidly increasing molecular complexity. Propanal, 2-(phenylmethoxy)- has been a cornerstone in the design of such processes. A concise formal synthesis of the C17–C27 southern hemisphere of the complex marine natural product Bryostatin was achieved starting from (R)-2-(benzyloxy)propanal. acs.org This synthesis featured the development of a novel cascade reaction involving an acetonide rearrangement followed by glycal formation. acs.org The successful implementation of this cascade highlights how strategic use of a chiral building block can enable the discovery of new and powerful reaction sequences for accessing complex molecular architectures.

Innovations in Catalytic Cycles

The search for new catalytic cycles is driven by the need for more efficient, selective, and environmentally benign chemical transformations. Propanal, 2-(phenylmethoxy)- and its analogs are key substrates in the development of both organocatalytic and biocatalytic cycles.

In organocatalysis , the aldehyde functionality is central to iminium and enamine catalysis, often mediated by chiral secondary amines like proline and its derivatives. google.comcore.ac.uk A typical catalytic cycle for an asymmetric Mannich reaction, for example, would involve the reaction of the organocatalyst with an aldehyde like propanal to form a nucleophilic enamine. rsc.org This enamine then attacks an electrophilic imine. While specific developmental studies for a brand-new reaction class using 2-(benzyloxy)propanal are emerging, it serves as an ideal model substrate for refining existing organocatalytic cycles due to the stereochemical influence of the benzyloxy group.

More definitive developments have been achieved in biocatalysis . Through directed evolution, enzymes can be engineered to accept non-natural substrates and catalyze novel transformations with high selectivity. Researchers have successfully engineered variants of the enzyme transketolase from Geobacillus stearothermophilus to utilize aryl-substituted aldehydes, including the structurally related benzyloxyethanal. rsc.org The wild-type enzyme showed low activity and stereoselectivity, but newly developed double-site variants demonstrated significantly accelerated rates and virtually complete stereocontrol, producing the corresponding 1,3-dihydroxyketones in good yields and >99% enantiomeric excess. rsc.org This work represents the development of a new catalytic system, where the catalyst itself (the enzyme) is evolved to create a novel transformation for this class of compounds.

Table 2: Engineered Transketolase Variants for the Carboligation of Aryl-Substituted Aldehydes

CatalystSubstrateRelative Activity Fold-IncreaseProduct Enantiomeric Excess (ee)
Wild-Type TKgst3-Phenylpropanal122%
L382M/D470L Variant3-Phenylpropanal28>99%
Wild-Type TKgstBenzyloxyethanal1-
Best VariantBenzyloxyethanal~19>99%

This table is compiled from findings on the directed evolution of transketolase, showing the development of a new biocatalytic process for substrates structurally similar to Propanal, 2-(phenylmethoxy)-. rsc.org

Furthermore, the Horner-Wadsworth-Emmons reaction, a cornerstone of organic synthesis, has been adapted using (−)-(S)-2-(benzyloxy)propanal to produce valuable intermediates like (−)-(E,S)-3-(benzyloxy)-1-butenyl phenyl sulfone, showcasing its role in established yet continuously refined catalytic processes. orgsyn.org

Advanced Spectroscopic and Structural Elucidation Studies of Propanal, 2 Phenylmethoxy and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of molecules. However, specific applications of advanced NMR techniques to Propanal, 2-(phenylmethoxy)- are not extensively reported.

Quantitative Analysis of Scalar Couplings for Diastereomeric Ratio Determination

The determination of diastereomeric ratios through the quantitative analysis of scalar couplings is a standard NMR methodology. This technique relies on the principle that the magnitude of the coupling constant (J-value) between adjacent protons is dependent on their dihedral angle, which differs between diastereomers. For Propanal, 2-(phenylmethoxy)-, which possesses a chiral center, the formation of diastereomers would be possible upon reaction with a chiral reagent. However, specific studies detailing the use of scalar coupling analysis to determine the diastereomeric ratio of derivatives of Propanal, 2-(phenylmethoxy)- are not present in the surveyed literature.

Nuclear Overhauser Effect (NOE) Studies for Relative Stereochemistry

Nuclear Overhauser Effect (NOE) spectroscopy provides information about the spatial proximity of atoms within a molecule, making it invaluable for determining relative stereochemistry. For a molecule like Propanal, 2-(phenylmethoxy)-, NOE studies could potentially elucidate the relative arrangement of substituents around the chiral center. Despite the utility of this technique, specific NOE data or detailed studies on this compound are not available in the public domain.

Dynamic NMR and Variable Temperature Experiments for Conformational Exchange

Dynamic NMR (DNMR) and variable temperature experiments are employed to study the conformational dynamics of molecules, such as the rotation around single bonds. These studies can provide thermodynamic and kinetic parameters for conformational exchange processes. While the phenylmethoxy group in Propanal, 2-(phenylmethoxy)- would be expected to exhibit conformational flexibility, specific DNMR studies investigating these dynamics have not been reported.

Residual Dipolar Couplings (RDCs) for Precise 3D Structure Elucidation

Residual Dipolar Couplings (RDCs) offer long-range structural information, providing a powerful constraint for the precise determination of the three-dimensional structure of molecules in solution. The application of RDC analysis to small molecules like Propanal, 2-(phenylmethoxy)- can yield highly accurate structural models. Nevertheless, there is no evidence in the scientific literature of RDC studies having been performed on this specific compound.

Chiroptical Spectroscopies for Absolute Configuration and Conformational Preferences

Chiroptical techniques are essential for determining the absolute configuration of chiral molecules.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a key method for assigning the absolute configuration of chiral compounds containing a chromophore. The aldehyde group in Propanal, 2-(phenylmethoxy)- acts as a chromophore, making it theoretically amenable to ECD analysis. However, experimental or theoretical ECD spectra for Propanal, 2-(phenylmethoxy)- are not reported in the available literature, precluding the determination of its absolute configuration by this method.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA)

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful chiroptical spectroscopic techniques that provide detailed three-dimensional structural information on chiral molecules in solution. wikipedia.orgwikipedia.org VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation, while ROA measures a small difference in the intensity of right and left circularly polarized light Raman scattered from a chiral molecule. wikipedia.orgwikipedia.org For Propanal, 2-(phenylmethoxy)-, which possesses a stereocenter at the C2 position, these techniques are invaluable for determining its absolute configuration and probing its conformational landscape.

The VCD and ROA spectra are sensitive to the spatial arrangement of atoms and the coupling between different vibrational modes. The absolute configuration of a specific enantiomer of Propanal, 2-(phenylmethoxy)- could be unequivocally determined by comparing its experimental VCD and/or ROA spectra with those predicted by quantum chemical calculations, typically using density functional theory (DFT). wikipedia.org

Key vibrational modes of Propanal, 2-(phenylmethoxy)- that would be expected to exhibit significant VCD and ROA signals include:

C-H stretching modes: The stretching of the aldehyde C-H and the chiral center C-H (at C2) are particularly sensitive to the local stereochemistry.

C=O stretching mode: The carbonyl stretch of the aldehyde group is a strong infrared and Raman absorber and its VCD/ROA signal would be influenced by the conformation around the C2-C1 bond.

Aromatic ring modes: The vibrations of the phenyl group can couple with the chiral center, giving rise to distinct chiroptical signals.

The following table outlines the theoretically expected vibrational frequencies for key functional groups in Propanal, 2-(phenylmethoxy)- and their potential for yielding distinct VCD/ROA signals for stereochemical analysis.

Vibrational ModeExpected Frequency (cm⁻¹)Expected Chiroptical SignatureStructural Information Provided
Aldehyde C-H Stretch~2720, ~2820Moderate bisignate VCD/ROA coupletConformation around the C1-C2 bond
Carbonyl (C=O) Stretch~1730Strong monosignate VCD/ROA signalAbsolute configuration at C2
Chiral Center C-H Bend~1350-1450Moderate to strong VCD/ROA signalsLocal stereochemistry and conformation
Ether (C-O-C) Stretch~1100-1250Moderate VCD/ROA signalsOverall molecular conformation and rotamers
Phenyl Ring (C=C) Stretch~1450-1600Weak to moderate VCD/ROA signalsCoupling with the chiral backbone

Note: The data in this table are predictive and based on characteristic group frequencies. Actual experimental values and signal signs would require specific measurement and computational modeling.

Infrared (IR) Spectroscopy for Molecular Interactions and Adsorption Phenomena

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and probing molecular structure. docbrown.info In the context of Propanal, 2-(phenylmethoxy)-, advanced IR studies can be employed to investigate intermolecular interactions, such as hydrogen bonding, and the mechanisms of its adsorption onto surfaces. scispace.com

The carbonyl oxygen of the aldehyde and the ether oxygen atom in Propanal, 2-(phenylmethoxy)- can both act as Lewis bases or hydrogen bond acceptors. When interacting with protic solvents or acidic surface sites, shifts in the corresponding vibrational frequencies are expected. For instance, the formation of a hydrogen bond to the carbonyl oxygen would cause a redshift (a shift to lower wavenumber) of the strong C=O stretching band, which typically appears around 1730 cm⁻¹. The magnitude of this shift provides information on the strength of the interaction.

The study of surface adsorption is critical in fields like catalysis and materials science. Using techniques like Fourier-transform infrared spectroscopy (FTIR), the interaction of Propanal, 2-(phenylmethoxy)- with a solid surface, such as alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂), can be monitored. scispace.commssm.edu The molecule can interact with the surface via several points:

Lewis Acid-Base Interaction: The carbonyl and ether oxygens can coordinate to Lewis acid sites (e.g., exposed Al³⁺ ions) on the surface. This would lead to a significant perturbation and redshift of the C=O and C-O-C stretching vibrations. scispace.com

Hydrogen Bonding: The oxygen atoms can form hydrogen bonds with surface hydroxyl (-OH) groups.

π-System Interaction: The phenyl ring can interact with the surface through its π-electron system.

The table below summarizes the predicted IR spectral shifts for Propanal, 2-(phenylmethoxy)- upon adsorption onto a hypothetical Lewis acidic surface like alumina.

Functional GroupTypical Frequency (cm⁻¹)Frequency upon Adsorption (cm⁻¹)Interpretation
Carbonyl (C=O)~17301680 - 1710Coordination of carbonyl oxygen to Lewis acid site
Ether (C-O-C)~11001070 - 1090Coordination of ether oxygen to Lewis acid site
Aromatic (C=C)~1450-1600Minor shiftsPerturbation of the phenyl ring due to surface interaction
Surface Hydroxyl (O-H)~3750 (isolated)Broadened, shifted to lower frequencySurface -OH groups acting as hydrogen-bond donors

Note: These are predicted shifts based on established principles of surface-adsorbate interactions. Specific values depend on the nature of the surface and experimental conditions.

Advanced Mass Spectrometry for Mechanistic Fragmentation Pathways

Advanced mass spectrometry (MS), particularly when coupled with techniques like collision-induced dissociation (CID), is essential for elucidating molecular structures by analyzing fragmentation patterns. miamioh.edu For Propanal, 2-(phenylmethoxy)- (molecular weight: 164.20 g/mol ), the electron ionization (EI) mass spectrum would exhibit a molecular ion peak ([M]⁺˙ at m/z 164) and a series of fragment ions resulting from predictable bond cleavages.

The fragmentation of Propanal, 2-(phenylmethoxy)- is dictated by the presence of the aldehyde and the benzyloxy ether functionalities. The primary fragmentation pathways are expected to be:

α-Cleavage at the Carbonyl Group: Cleavage of bonds adjacent to the carbonyl group is common for aldehydes. libretexts.orgyoutube.com

Loss of a hydrogen radical (•H) to form the [M-1]⁺ ion at m/z 163.

Loss of the ethyl group from the other side of the carbonyl is less likely due to the benzyloxy substitution.

Cleavage of the Benzyloxy Group: The benzyl (B1604629) ether linkage is prone to cleavage.

Homolytic cleavage of the C-O bond can produce a benzyl radical (C₇H₇•) and an ion at m/z 73, or a benzyl cation (C₇H₇⁺) at m/z 91.

The formation of the tropylium (B1234903) ion (a rearranged, stable C₇H₇⁺ cation) at m/z 91 is a highly characteristic fragmentation for compounds containing a benzyl group and is often the base peak in the spectrum. youtube.comdocbrown.info

Cleavage α to the Ether Oxygen: Cleavage of the C-C bond adjacent to the ether oxygen can lead to the formation of a stabilized oxonium ion. This would result in the loss of a methyl radical (•CH₃) to yield an ion at m/z 149.

McLafferty Rearrangement: While possible for aldehydes with a γ-hydrogen, the structure of Propanal, 2-(phenylmethoxy)- does not readily facilitate a classic McLafferty rearrangement. youtube.comyoutube.com

Based on these principles, a proposed fragmentation pathway and a table of major expected ions are presented below.

m/zProposed Ion StructureProposed Fragmentation Pathway
164[C₁₀H₁₂O₂]⁺˙Molecular Ion
163[C₁₀H₁₁O₂]⁺α-Cleavage: Loss of •H from aldehyde
107[C₇H₇O]⁺Cleavage of C2-C1 bond, forming phenylmethoxy-methyl cation
91[C₇H₇]⁺Cleavage of the O-CH₂ bond to form the tropylium ion (often the base peak)
77[C₆H₅]⁺Loss of CH₂ from the tropylium ion or direct fragmentation
57[C₃H₅O]⁺Cleavage of the C2-O bond

Note: The relative abundances of these fragments depend on the ionization energy and the specific mass spectrometer used.

Computational and Theoretical Investigations of Propanal, 2 Phenylmethoxy

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.com It is particularly valuable for studying reaction mechanisms, allowing for the calculation of geometries of reactants, products, and transition states, thereby elucidating reaction pathways and predicting reaction kinetics. mdpi.comjocpr.com

In the context of Propanal, 2-(phenylmethoxy)-, computational studies have explored its reactivity in cycloaddition reactions. For instance, the [2+2] cycloaddition between (S)-2-(benzyloxy)propanal and various ketenes has been investigated to understand the origins of stereocontrol. acs.org These studies reveal that the reaction proceeds through a concerted, though highly asynchronous, mechanism. acs.org DFT calculations, often using functionals like B3LYP, are employed to model the transition states and determine the activation energies for different pathways, explaining the high stereoselectivity observed experimentally. acs.orgpku.edu.cn

DFT has also been applied to study the reaction mechanisms of related compounds. For example, investigations into the dehydration of 2-propanol use DFT to analyze the thermochemistry and identify the transition states and minima along the reaction pathway. arxiv.orgarxiv.org Similarly, for compounds containing a benzyloxy group, DFT simulations can identify the most attractive sites for a reaction to occur. researchgate.net Such calculations are crucial for understanding and optimizing chemical reactions by providing detailed insights into the underlying mechanisms. faccts.de

Ab Initio Calculations of Electronic Structure and Energetics

Ab initio—Latin for "from the beginning"—methods are a class of computational chemistry calculations that rely solely on the fundamental laws of quantum mechanics and physical constants, without inclusion of empirical parameters. dtic.mil These methods provide a rigorous mathematical approximation of the system, making them highly accurate for determining electronic structure and energetics. dtic.milnorthwestern.edu

For Propanal, 2-(phenylmethoxy)- and its analogues, ab initio calculations, such as Møller-Plesset perturbation theory (MP2), have been used alongside DFT to explore their potential energy surfaces. researchgate.net These calculations determine the relative energies of different conformers, providing insight into the molecule's stability and preferred geometries. acs.org For example, in a study of the computationally tractable analogue (S)-2-methoxypropanal, calculations at the MP2 level were used to determine the relative energies of its different conformers. acs.org

The core purpose of these calculations is to solve the electronic Schrödinger equation to find the ground-state electronic energy, a fundamental property that dictates a molecule's stability and reactivity. jocpr.comnorthwestern.edu By performing these calculations, researchers can obtain precise data on bond energies, electron populations, and potential energy profiles. nih.gov Investigations into the electronic structure of peptides have demonstrated that ab initio molecular dynamics can quantify interatomic bonding and analyze partial charge distribution, providing a detailed microscopic understanding of molecular interactions. mdpi.com

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is a critical first step in understanding the structure-function relationships of flexible molecules like Propanal, 2-(phenylmethoxy)-. researchgate.net It involves identifying all stable conformers (energy minima) and the transition states that connect them on the potential energy surface (PES). libretexts.org The PES is a multidimensional surface that describes the potential energy of a molecule as a function of the positions of its nuclei. libretexts.org

Computational methods are essential for mapping these complex surfaces. For propanal and its analogues, the PES has been explored using both ab initio and DFT calculations. researchgate.net These studies show that for propanal, the global minimum corresponds to an eclipsed orientation of the carbonyl bond and the methyl group. researchgate.net The potential energy surface for (S)-2-methoxypropanal, an analogue of 2-(phenylmethoxy)propanal, was calculated to determine the stability of its conformers. acs.org The relative energies indicate that one conformer is significantly more stable than the others in both the gas phase and in solution. acs.org

This detailed mapping allows for the creation of disconnectivity graphs, which represent the connectivity of the energy basins and characterize the shape of the multidimensional surface. github.io Such analyses provide a comprehensive picture of the molecule's flexibility and the energy barriers to internal rotation, which are fundamental to its chemical behavior. researchgate.net

Table 1: Calculated Relative Energies of (S)-2-methoxypropanal Conformers. acs.org This data illustrates the type of information obtained from conformational analysis, which would be applicable to its analogue, Propanal, 2-(phenylmethoxy)-.
ConformerRelative Energy (Gas Phase, B3LYP/6-31G) (kcal/mol)Relative Energy (Dichloromethane, B3LYP(L1A1)/6-31G) (kcal/mol)
A0.000.00
B1.030.72
C1.832.03

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations are invaluable for understanding the dynamic behavior of molecules and the influence of the surrounding environment, such as solvent effects. mdpi.com

For aldehydes like propanal, solvent effects can significantly influence reaction rates and molecular dynamics. nih.gov Studies on the reduction of propionaldehyde (B47417) have shown that solvents with a high capacity for accepting hydrogen bonds, such as ethers, can form larger aggregates that slow down the molecular dynamics of the aldehyde molecules. nih.gov MD simulations can model these interactions explicitly. For example, mixed-solvent molecular dynamics (MixMD) can be used to identify druggable hotspots by simulating a protein in the presence of small organic probes, accounting for both protein flexibility and solvent interactions. nih.gov

MD simulations are also used to explain solubility behavior by calculating the interaction energy between a solute and different solvents. researchgate.net Furthermore, simulations can provide detailed information on the structural stability of a molecule in solution by analyzing metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). dovepress.com For peptides, ab initio MD simulations in an aqueous environment have shown that the presence of water molecules increases the population and strength of hydrogen bonds, which is crucial for the internal cohesion of the structure. mdpi.com

Table 2: Example of Calculated Interaction Energies (E_inter) between a Solute ((R)-(-)-phenylephrine hydrochloride) and Various Solvents. researchgate.net This illustrates how molecular simulation is used to quantify solvent effects, a technique applicable to Propanal, 2-(phenylmethoxy)-.
SolventE_inter (kJ/mol)
Methanol-78.36
Ethanol (B145695)-72.22
n-Propanol-70.19
Iso-propanol-67.92
N,N-dimethylformamide (DMF)-81.24

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods are powerful tools for predicting a wide range of molecular properties, including spectroscopic data. jocpr.comfaccts.de These calculations can simulate various types of spectra, such as Nuclear Magnetic Resonance (NMR), infrared (IR), Raman, and UV-Vis, providing valuable information for structure elucidation and characterization. faccts.de

For compounds containing a benzyloxy group, quantum chemical calculations have been successfully used to predict spectroscopic properties. researchgate.net For example, in a study of (2E)-3-[3-(benzyloxy)phenyl]-l-phenyl-2-propen-l-one, the ¹H and ¹³C NMR chemical shifts were computed using the Gauge-Independent Atomic Orbital (GIAO) method, and the results showed good agreement with experimental values. researchgate.net The electronic absorption wavelength (λmax) and frontier molecular orbital energies were predicted using time-dependent density functional theory (TD-DFT). researchgate.net

The prediction of vibrational spectra (FT-IR and FT-Raman) is also a common application. researchgate.net By calculating the vibrational wavenumbers and assigning them to specific normal modes of vibration, researchers can interpret experimental spectra with high confidence. researchgate.net Although these quantum chemical methods can be computationally expensive, they provide a level of detail and accuracy that is often essential for confirming molecular structure and understanding electronic properties. chemrxiv.org

Table 3: Calculated vs. Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) for the related compound (2E)-3-[3-(benzyloxy)phenyl]-l-phenyl-2-propen-l-one. researchgate.net This demonstrates the predictive power of quantum chemical methods for spectroscopic analysis.
AtomCalculated ¹³C ShiftExperimental ¹³C ShiftAtomCalculated ¹H ShiftExperimental ¹H Shift
C2121.78121.90H27.197.20
C4121.78121.10H47.197.14
C5129.56129.70H57.347.35
C6114.73114.80H67.117.08
C7144.57144.70H77.727.75

Future Directions and Emerging Research Avenues for Propanal, 2 Phenylmethoxy

Design and Synthesis of New Stereoisomers and Analogs

A primary focus of ongoing research is the creation of new molecules that are structurally similar to 2-(benzyloxy)propanal but with tailored properties. This involves both the synthesis of its other stereoisomers and the creation of analogs with different functional groups.

Stereoisomers: The precise spatial arrangement of atoms (stereochemistry) is crucial in areas like drug development. While the (S)-enantiomer of 2-(benzyloxy)propanal is commonly used, methods to access the (R)-enantiomer and other diastereomers are critical for exploring the full chemical and biological potential of derived products. For instance, in the synthesis of natural products like Ieodomycin B, controlling the stereochemistry is paramount, and access to various stereoisomers of building blocks like 2-(benzyloxy)propanal allows for the creation of a complete library of final product stereoisomers for biological evaluation. acs.org

Analogs: Researchers are actively designing analogs to fine-tune reactivity and introduce new functionalities. This can be achieved by modifying either the propanal backbone or the benzyloxy protecting group. For example, replacing the benzyl (B1604629) group with other protecting groups can alter the compound's stability and the conditions needed for its removal. Furthermore, creating analogs like (S)-2-(Benzyloxy)-3-hydroxypropanal introduces additional reactive sites, enabling different types of subsequent chemical transformations. The synthesis of complex molecules such as Herboxidiene, an anti-cancer agent, has utilized analogs of 2-(benzyloxy)propanal in key steps like the inverse electron-demand Diels-Alder reaction to construct the core structure. nih.gov

A summary of representative analogs and their synthetic applications is presented below.

Analog/StereoisomerKey Synthetic ApplicationReference
(S)-2-(benzyloxy)propanalUsed in Diels-Alder reactions for synthesizing tetrahydropyran (B127337) cores of complex molecules like Herboxidiene. nih.gov
Other Stereoisomers of Ieodomycin PrecursorsUtilized to synthesize all possible stereoisomers of the final natural product for comprehensive bioactivity studies. acs.org
(S)-2-(Benzyloxy)-3-hydroxypropanalServes as a precursor for synthesizing various pharmaceutical compounds and as a substrate in biochemical assays.
3-(Benzyloxy)propanalA structural isomer used as a starting material in multi-step syntheses, such as in the preparation of ieodomycins. acs.orgmaynoothuniversity.ie

Expansion of its Utility in Green Chemistry and Sustainable Synthesis

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly influencing synthetic strategies. royalsocietypublishing.orgnih.gov The application of 2-(benzyloxy)propanal and related compounds is being explored within this framework.

Key areas of development include:

Biocatalysis: Utilizing enzymes to perform chemical transformations offers high selectivity under mild, aqueous conditions. royalsocietypublishing.org Engineered enzymes, such as transketolase, have been developed to use aromatic aldehydes as substrates in highly stereoselective carbon-carbon bond-forming reactions. rsc.org This approach could be extended to 2-(benzyloxy)propanal, offering a sustainable alternative to traditional chemical methods.

Atom Economy: Designing reactions that maximize the incorporation of starting materials into the final product is a core green chemistry principle. nih.gov Reactions like the [2+2] cycloaddition between ketenes and aldehydes such as 2-(benzyloxy)propanal are being investigated as "pericyclic" alternatives to aldol (B89426) reactions, which can offer higher atom economy. acs.org

Recyclable Catalysts: The use of solid-supported, recyclable catalysts can significantly reduce waste. For example, Nafion® NR50, a solid acid catalyst, has been successfully used in the synthesis of quinoline (B57606) derivatives from anilines and propionaldehyde (B47417) under environmentally friendly microwave irradiation. mdpi.com Similar strategies could be adapted for reactions involving 2-(benzyloxy)propanal.

Integration with Automated and Flow Chemistry Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms represents a major technological shift in chemical manufacturing. whiterose.ac.uk These technologies offer enhanced safety, better process control, and easier scalability. wuxiapptec.comvapourtec.com

Flow Chemistry: In a flow process, reagents are continuously pumped through a network of tubes and reactors. whiterose.ac.uk This method is particularly advantageous for managing hazardous reactions or unstable intermediates. vapourtec.com The small reactor volume at any given moment minimizes safety risks. vapourtec.com The synthesis of various active pharmaceutical ingredients (APIs) has been successfully demonstrated in flow systems, sometimes reducing reaction times from hours to minutes. researchgate.netbeilstein-journals.org Adapting reactions involving 2-(benzyloxy)propanal, such as oxidations or cycloadditions, to flow conditions could lead to safer, more efficient, and scalable production of its derivatives. acs.orgvapourtec.com

Automation: Flow chemistry platforms are highly amenable to automation. whiterose.ac.uk Automated systems can control reagent delivery, reaction time, temperature, and pressure with high precision, leading to improved consistency and reproducibility. beilstein-journals.org Linking these systems to analytical tools allows for real-time reaction monitoring and optimization. The integration of 2-(benzyloxy)propanal into automated synthesis platforms would enable the rapid screening of reaction conditions and the efficient, data-rich production of novel analogs for research and development.

TechnologyKey Advantages for Syntheses Involving 2-(phenylmethoxy)-propanal
Flow Chemistry Enhanced safety, superior heat and mass transfer, improved control over reaction parameters, ease of scalability. wuxiapptec.comvapourtec.com
Automated Platforms High reproducibility, data-rich experimentation, enables rapid screening and optimization of reaction conditions. whiterose.ac.ukbeilstein-journals.org

Deepening Mechanistic Understanding through Combined Experimental and Computational Approaches

A synergistic combination of laboratory experiments and computational modeling is becoming an indispensable tool for understanding and predicting chemical reactivity. researchgate.net This dual approach is being applied to reactions involving 2-(benzyloxy)propanal and its analogs to gain deeper mechanistic insights.

Computational Chemistry: Methods like Density Functional Theory (DFT) are used to model reaction pathways and transition states. acs.orgresearchgate.net For the [2+2] cycloaddition between ketenes and (S)-2-(benzyloxy)propanal (modeled using its simpler analog, (S)-2-methoxypropanal), computational studies have successfully predicted which stereoisomer (syn or anti) will be preferentially formed. acs.org These theoretical predictions were subsequently confirmed by experimental results, demonstrating the power of this approach to explain the origins of stereocontrol in complex reactions. acs.org

Experimental Validation: The predictions made by computational models must be tested through carefully designed experiments. Kinetic studies, product analysis, and spectroscopic characterization provide the real-world data needed to validate or refine theoretical models. This iterative cycle of prediction and verification accelerates the discovery of new reactions and the optimization of existing ones. For example, computational analysis can identify the most reactive sites on a molecule, which can then be targeted in laboratory synthesis. researchgate.net

This integrated approach allows chemists to not only understand what happens in a reaction but why it happens at a fundamental molecular level, enabling the rational design of more efficient and selective synthetic routes.

Q & A

Q. What are the recommended methods for synthesizing 2-(phenylmethoxy)propanal in a laboratory setting?

A two-step synthesis is typically employed:

  • Step 1: Introduce the benzyloxy group via nucleophilic substitution. For example, react 2-propanol derivatives with benzyl bromide in the presence of a base (e.g., NaH) to form 2-(phenylmethoxy)-1-propanol.
  • Step 2: Oxidize the secondary alcohol to the aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane to prevent over-oxidation. Reaction progress should be monitored via TLC, and purity confirmed by NMR (aldehyde proton at ~9.5 ppm) and GC-MS .

Q. What spectroscopic techniques are most effective for characterizing 2-(phenylmethoxy)propanal?

Key techniques include:

  • ¹H NMR: Distinct signals for the aldehyde proton (δ 9.5–10.0 ppm) and benzyloxy group (δ 4.5–5.0 ppm for CH₂, δ 7.2–7.4 ppm for aromatic protons).
  • IR Spectroscopy: Strong C=O stretch (~1720 cm⁻¹) and C-O-C stretch (~1100 cm⁻¹).
  • GC-MS: Molecular ion peak at m/z 164 (C₁₀H₁₂O₂) and fragmentation patterns confirming the benzyloxy group .

Q. What are the primary safety considerations when handling 2-(phenylmethoxy)propanal?

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods to minimize inhalation of vapors, as aldehydes can irritate mucous membranes.
  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or polymerization .

Q. How can researchers differentiate 2-(phenylmethoxy)propanal from structurally similar aldehydes?

  • Chemical Tests: Schiff’s reagent (pink/magenta color formation confirms aldehyde group).
  • Chromatography: Compare retention times in GC/HPLC against authenticated standards.
  • Derivatization: Form imines or hydrazones and analyze derivatives via melting point or NMR .

Q. What are the solubility characteristics of 2-(phenylmethoxy)propanal in common solvents?

The compound is soluble in moderately polar solvents (e.g., dichloromethane, ethyl acetate) due to the benzyloxy group but has limited solubility in water. Solvent selection for reactions should prioritize compatibility with oxidizing agents (e.g., avoid alcohols in PCC-mediated oxidations) .

Advanced Research Questions

Q. How does the electron-donating benzyloxy group influence the aldehyde’s reactivity in nucleophilic additions?

The benzyloxy group donates electron density via resonance, activating the aldehyde toward nucleophiles (e.g., amines, cyanide). However, steric hindrance from the bulky benzyl group may slow reactions. Computational studies (e.g., DFT) can model charge distribution and predict regioselectivity in reactions like aldol condensations .

Q. What strategies prevent oxidation or degradation of 2-(phenylmethoxy)propanal during storage?

  • Stabilizers: Add 0.1% hydroquinone or BHT to inhibit radical-mediated oxidation.
  • Inert Atmosphere: Store under argon with molecular sieves to absorb moisture.
  • Low-Temperature Storage: Maintain at –20°C for long-term stability .

Q. How can enantioselective synthesis of chiral derivatives be achieved using 2-(phenylmethoxy)propanal?

Asymmetric catalysis using chiral organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Jacobsen’s Mn-salen) can induce enantioselectivity in reactions like aldol additions. Kinetic resolution or chiral stationary phases in HPLC can isolate enantiomers .

Q. What role does 2-(phenylmethoxy)propanal serve in synthesizing pharmaceuticals or natural products?

It acts as a key intermediate in:

  • Fragrance Synthesis: The benzyloxy group contributes to aroma profiles in flavor compounds (e.g., jasmine derivatives) .
  • Drug Development: Used to build β-amino alcohol moieties in antiviral or antihypertensive agents via reductive amination .

Q. How do computational methods predict the thermodynamic stability of 2-(phenylmethoxy)propanal derivatives?

Quantum chemistry software (e.g., Gaussian, ORCA) calculates Gibbs free energy changes for reactions, while QSPR models correlate substituent effects with stability. For example, CC-DPS services use neural networks to predict degradation pathways under varying pH and temperature .

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